molecular formula C21H33NO2 B4002362 N-cyclododecyl-2-(2-methoxyphenyl)acetamide

N-cyclododecyl-2-(2-methoxyphenyl)acetamide

Cat. No.: B4002362
M. Wt: 331.5 g/mol
InChI Key: IGVOHGHEQTYINX-UHFFFAOYSA-N
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Description

N-cyclododecyl-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H33NO2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.251129295 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, which share a structural resemblance to N-cyclododecyl-2-(2-methoxyphenyl)acetamide, undergo complex metabolic activation pathways. These pathways involve the formation of DNA-reactive products through bioactivation, highlighting the intricate metabolic processes these compounds undergo in both rat and human liver microsomes. The study by Coleman et al. (2000) provides insights into the metabolism of these herbicides, shedding light on the broader context of this compound metabolism and its implications for human health and environmental safety (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis through Catalytic Hydrogenation

The catalytic hydrogenation process has been applied to synthesize N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in producing azo disperse dyes, showcasing an environmentally friendly synthesis method. This method highlights the potential for applying similar green chemistry principles to the synthesis of this compound and related compounds (Zhang, 2008).

Chemoselective Acetylation for Drug Synthesis

Chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs demonstrates the utility of specific functional group modifications in drug synthesis. This process, as explored by Magadum and Yadav (2018), could be applicable in modifying this compound for potential pharmaceutical applications, emphasizing the importance of selective acetylation techniques in medicinal chemistry (Magadum & Yadav, 2018).

Environmental Degradation and Safety

The study on the mineralization of acetaminophen by Brillas et al. (2005) investigates the degradation of similar acetamide compounds in aqueous media, offering insights into the environmental impact and degradation pathways of this compound. This research is crucial for understanding the environmental persistence and potential toxicity of these compounds, contributing to safer chemical practices and environmental protection (Brillas, Sirés, Arias, Cabot, Centellas, Rodríguez, & Garrido, 2005).

Properties

IUPAC Name

N-cyclododecyl-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO2/c1-24-20-16-12-11-13-18(20)17-21(23)22-19-14-9-7-5-3-2-4-6-8-10-15-19/h11-13,16,19H,2-10,14-15,17H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVOHGHEQTYINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.